Cinidon-ethyl

Description

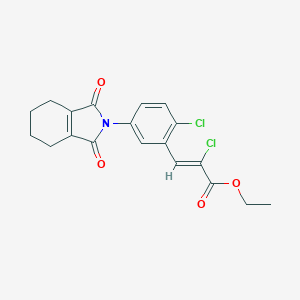

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKKTZOEKDFTBU-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036753 | |

| Record name | Cinidon-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142891-20-1 | |

| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinidon-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinidon-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINIDON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cinidon-ethyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinidon-ethyl is a selective, post-emergence herbicide belonging to the N-phenylphthalimide chemical class. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon its extrachloroplastic oxidation to protoporphyrin IX, acts as a potent photosensitizer. In the presence of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation, membrane disruption, and ultimately, cell death. This guide provides a detailed technical overview of the biochemical and physiological effects of cinidon-ethyl in plants, including its impact on cellular pathways, quantitative efficacy data for related compounds, and detailed experimental protocols for its study.

Introduction

Cinidon-ethyl is utilized for the control of a range of annual broadleaf weeds in cereal crops.[1] Its mode of action as a PPO inhibitor places it in the HRAC (Herbicide Resistance Action Committee) Group 14.[2] Understanding the intricate molecular mechanism of cinidon-ethyl is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of herbicides.

Core Mechanism of Action: Inhibition of Protoporphyrinogen IX Oxidase

The central mechanism of cinidon-ethyl's herbicidal activity is the potent and specific inhibition of protoporphyrinogen IX oxidase (PPO; EC 1.3.3.4).[2]

The Role of Protoporphyrinogen IX Oxidase

PPO is a flavoprotein located in the chloroplast envelope that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[2] This reaction is the final common step in the biosynthesis of both chlorophylls and hemes, making it an essential enzymatic process for plant survival.

Cinidon-ethyl as a PPO Inhibitor

Cinidon-ethyl acts as a competitive inhibitor of PPO, binding to the active site of the enzyme and preventing the binding of its natural substrate, Protogen IX.[3] This inhibition disrupts the tetrapyrrole biosynthesis pathway, leading to a cascade of phytotoxic events.

The Phytotoxic Cascade: From PPO Inhibition to Plant Death

The inhibition of PPO by cinidon-ethyl initiates a series of events that culminate in rapid and extensive cellular damage, particularly in the presence of light.

Accumulation of Protoporphyrinogen IX

The blockage of PPO leads to the accumulation of its substrate, Protogen IX, within the chloroplast.[2] This excess Protogen IX is then translocated from the chloroplast to the cytoplasm.

Formation of Protoporphyrin IX and Generation of Reactive Oxygen Species (ROS)

In the cytoplasm, Protogen IX is non-enzymatically oxidized to Proto IX.[3] Proto IX is a highly effective photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[4][5]

Lipid Peroxidation and Membrane Disruption

The generated ROS, particularly singlet oxygen, are extremely damaging to cellular components. They initiate a chain reaction of lipid peroxidation, attacking the polyunsaturated fatty acids in cellular membranes.[6] This process leads to a loss of membrane integrity and function, causing leakage of cellular contents and rapid desiccation of the affected tissues.[2]

Visible Symptoms of Phytotoxicity

The cellular damage manifests as visible symptoms on the plant, typically within hours of application and exposure to light. These symptoms include water-soaked lesions, followed by chlorosis (yellowing) and necrosis (browning and death) of the treated tissues.[2]

Signaling Pathways and Gene Expression Changes

The massive production of ROS induced by cinidon-ethyl also triggers a complex network of signaling pathways within the plant cell, leading to changes in gene expression.

ROS as Signaling Molecules

While highly damaging at high concentrations, ROS at lower concentrations can act as signaling molecules, activating various stress response pathways.[6][7] These pathways can lead to the expression of genes involved in defense and programmed cell death.[5]

Induction of Defense-Related Genes

Studies have shown that cinidon-ethyl treatment triggers the upregulation of defense-related genes, including peroxidases.[8][9] These enzymes are part of the plant's antioxidant defense system, attempting to mitigate the oxidative stress caused by the herbicide. However, the overwhelming production of ROS induced by PPO inhibitors typically surpasses the plant's detoxification capacity.

Quantitative Data

Table 1: In Vitro Inhibition of Protoporphyrinogen Oxidase (PPO) by Selected Herbicides

| Herbicide | Plant Source | Inhibition Type | IC₅₀ Value | Reference |

| Fomesafen | Plant | Competitive | - | [10] |

| Oxyfluorfen | Plant | Competitive | 0.0426 mg/L | [10] |

| Bifenox | Plant | Competitive | - | [10] |

| Acifluorfen-methyl | Corn etioplasts | Competitive | - | [10] |

| Trifludimoxazin | Plant | Competitive | - | [3] |

Table 2: Herbicidal Efficacy (EC₅₀ Values) of Selected PPO Inhibitors on Various Weed Species

| Herbicide | Weed Species | Growth Stage | EC₅₀ (g a.i./ha) | Reference |

| Pelargonic Acid | Kickxia spuria | - | 2.6 ( kg/ha ) | [11] |

| Pelargonic Acid | Heliotropium europaeum | - | 3.0 ( kg/ha ) | [11] |

| Pelargonic Acid | Echinochloa crus-galli | - | 3.4 ( kg/ha ) | [11] |

| Pelargonic Acid | Solanum nigrum | - | 3.6 ( kg/ha ) | [11] |

| Pelargonic Acid | Amaranthus retroflexus | - | 11.4 ( kg/ha ) | [11] |

Note: The data for pelargonic acid is presented in kg a.i./ha. EC₅₀ values can vary significantly based on environmental conditions, plant growth stage, and application method.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of cinidon-ethyl and other PPO-inhibiting herbicides.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Spectrophotometric Method)

This protocol describes the determination of PPO activity and its inhibition by cinidon-ethyl by monitoring the formation of Protoporphyrin IX.

Materials:

-

Isolated plant chloroplasts or mitochondria (as a source of PPO)

-

Protoporphyrinogen IX (substrate)

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)

-

Cinidon-ethyl stock solution (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the Assay Buffer.

-

Add the isolated organelles (e.g., 50-100 µg of protein).

-

For inhibition studies, add varying concentrations of cinidon-ethyl to the reaction mixture and pre-incubate for 5-10 minutes at room temperature. A control containing only DMSO should be included.

-

Initiate the reaction by adding Protogen IX to a final concentration of 5-10 µM.

-

Immediately monitor the increase in absorbance at 410 nm (the absorption peak of Proto IX) over a period of 10-15 minutes at 30°C.

-

Calculate the rate of Proto IX formation from the linear portion of the absorbance curve using the molar extinction coefficient of Proto IX.

-

For inhibition studies, calculate the percentage of inhibition for each cinidon-ethyl concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[12]

Lipid Peroxidation Assay (TBARS Method)

This protocol measures the extent of lipid peroxidation in plant tissues treated with cinidon-ethyl by quantifying malondialdehyde (MDA), a product of lipid breakdown.

Materials:

-

Plant tissue (treated with cinidon-ethyl and control)

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Homogenize 0.1 g of plant tissue in 1 ml of 0.1% TCA.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Take 0.5 ml of the supernatant and add 1.5 ml of 20% TCA containing 0.5% TBA.

-

Incubate the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction mixture on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 15 minutes to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

-

Calculate the concentration of the MDA-TBA adduct using the molar extinction coefficient of MDA (155 mM⁻¹ cm⁻¹). The results are typically expressed as nmol of MDA per gram of fresh weight.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Conclusion

Cinidon-ethyl's herbicidal activity is a direct consequence of its inhibition of protoporphyrinogen IX oxidase. This primary action triggers a light-dependent cascade of events, leading to the generation of destructive reactive oxygen species, widespread lipid peroxidation, and ultimately, the death of susceptible plant cells. The induction of defense-related gene expression represents the plant's attempt to counteract this oxidative stress, though it is often insufficient to prevent lethality. A thorough understanding of this mechanism is paramount for the continued effective and sustainable use of cinidon-ethyl and for the rational design of new PPO-inhibiting herbicides. Further research to obtain specific quantitative efficacy data for cinidon-ethyl would be beneficial for a more complete understanding of its herbicidal profile.

References

- 1. Cinidon-ethyl (Ref: BAS 615H) [sitem.herts.ac.uk]

- 2. New Insights into the Inhibition of Hesperetin on Polyphenol Oxidase: Inhibitory Kinetics, Binding Characteristics, Conformational Change and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive oxygen species signalling in plant stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput determination of malondialdehyde in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinidon-Ethyl: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinidon-ethyl, an N-phenylphthalimide herbicide, is a significant compound in agrochemical research. It functions as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death. This guide provides a comprehensive overview of the synthesis pathway of cinidon-ethyl, its chemical and physical properties, and its mechanism of action.

Chemical and Physical Properties

Cinidon-ethyl is a beige, solid organic compound with the chemical formula C₁₉H₁₇Cl₂NO₄.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇Cl₂NO₄ | [2] |

| Molar Mass | 394.25 g/mol | [2] |

| Appearance | Beige solid | |

| Melting Point | 109-110 °C | [3] |

| Boiling Point | 573.7 ± 50.0 °C (Predicted) | [4] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility in Water | 0.057 mg/L at 20 °C | [3] |

| CAS Number | 142891-20-1 | [2] |

Synthesis Pathway

The commercial synthesis of cinidon-ethyl is a multi-step process that involves the preparation of two key intermediates: a substituted phthalimide and a chlorinated phenylpropenoic acid derivative. These intermediates are then coupled, followed by an esterification reaction to yield the final product.[5]

A plausible synthetic route, based on general chemical principles and related syntheses, is outlined below.

Step 1: Synthesis of the Phthalimide Intermediate

The synthesis begins with the formation of a substituted phthalimide. This typically involves the reaction of an appropriately substituted aniline with a cyclic anhydride, such as tetrahydrophthalic anhydride, followed by dehydration.

Step 2: Synthesis of the Chlorinated Phenylpropenoic Acid Derivative

The second key intermediate is a chlorinated phenylpropenoic acid derivative. This can be synthesized through various methods, such as a Knoevenagel condensation between a substituted benzaldehyde and a compound containing an active methylene group, followed by chlorination.

Step 3: Coupling and Esterification

The final steps involve the coupling of the phthalimide intermediate with the chlorinated phenylpropenoic acid derivative, followed by esterification with ethanol to produce cinidon-ethyl.[5]

Experimental Protocols

While a detailed, step-by-step protocol for the commercial synthesis of cinidon-ethyl is proprietary, the following sections outline general laboratory procedures for key reaction types involved in its synthesis, based on analogous chemical transformations.

General Procedure for N-Arylimide Synthesis (similar to Step 1)

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the substituted aniline (1.0 eq.) and the cyclic anhydride (1.05 eq.) in a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

General Procedure for Knoevenagel Condensation (part of Step 2)

-

To a solution of the substituted benzaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent (e.g., ethanol or pyridine), add a catalytic amount of a base (e.g., piperidine or triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization.

General Procedure for Esterification (part of Step 3)

-

Dissolve the carboxylic acid intermediate (1.0 eq.) in an excess of ethanol, which acts as both solvent and reactant.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or distillation.

Mechanism of Action

Cinidon-ethyl exerts its herbicidal effect by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is crucial for the seventh step in the biosynthesis of tetrapyrroles, a pathway that produces essential molecules like chlorophylls and hemes.

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This accumulated substrate leaks from the chloroplast and is rapidly oxidized by light to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This singlet oxygen then causes rapid peroxidation of lipids and proteins in the cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death and necrosis of the plant tissue.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Propenoic acid, 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-, ethyl ester, (2Z)- | C19H17Cl2NO4 | CID 5851439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CINIDON-ETHYL | 142891-20-1 [chemicalbook.com]

- 4. CINIDON-ETHYL | 142891-20-1 [amp.chemicalbook.com]

- 5. Cinidon-ethyl (Ref: BAS 615H) [sitem.herts.ac.uk]

Cinidon-ethyl CAS number and molecular structure

An In-depth Technical Guide to Cinidon-ethyl

Introduction

Cinidon-ethyl is a selective, post-emergence herbicide belonging to the N-phenylphthalimide class of compounds.[1][2] It is recognized for its fast-acting, contact-based mechanism of action, which is effective against a variety of broadleaf weeds.[1][3] This guide provides a comprehensive overview of Cinidon-ethyl, focusing on its chemical properties, mechanism of action, and synthesis, tailored for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity and Molecular Structure

Cinidon-ethyl is chemically identified as ethyl (2Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)phenyl]prop-2-enoate.[4][5][6]

Below is a diagram representing the logical relationship of Cinidon-ethyl's core chemical identifiers.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for Cinidon-ethyl. These properties are critical for understanding its environmental fate, formulation, and safety profile.

| Property | Value | Citation(s) |

| Physical State | Beige Powder | [2] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Boiling Point | 573.7 ± 50.0 °C at 760 mmHg (Predicted) | [3][4] |

| Melting Point | 109–110 °C | [2] |

| Flash Point | 300.8 °C | [4] |

| Vapor Pressure | 3.62E-13 mmHg at 25°C | [4] |

| Water Solubility | 0.057 mg/L at 20 °C (Practically insoluble) | [2] |

| Oral LD₅₀ (Rat) | >2,200 mg/kg | [2] |

| GHS Hazard Statements | H317 (May cause an allergic skin reaction), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects) | [6][9] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Cinidon-ethyl functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1][3][5] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. By inhibiting this enzyme, Cinidon-ethyl prevents the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (Proto IX). This blockage leads to the accumulation of PPGIX, which then leaks from the chloroplasts into the cytoplasm. In the cytoplasm, non-enzymatic oxidation of PPGIX occurs, generating singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death and necrosis of the plant tissue.[5]

The signaling pathway is illustrated below.

Synthesis Workflow

The commercial production of Cinidon-ethyl is achieved through a multi-step chemical synthesis.[5] The process involves the preparation of key intermediates which are then coupled and esterified to yield the final product. The general workflow ensures high purity and yield under controlled manufacturing conditions.[5]

The key stages of the synthesis are outlined in the diagram below.

Experimental Protocols

To assess the efficacy and mechanism of action of Cinidon-ethyl, a Protoporphyrinogen Oxidase (PPO) inhibition assay is a key experimental procedure. While a specific protocol for Cinidon-ethyl is not publicly detailed, a general methodology for this class of herbicides is provided below.

Objective: To determine the in vitro inhibitory activity of Cinidon-ethyl on the PPO enzyme extracted from a target plant species.

Materials:

-

Cinidon-ethyl of known purity

-

PPO enzyme extract (isolated from plant mitochondria or etioplasts)

-

Substrate: Protoporphyrinogen IX (PPGIX)

-

Assay Buffer (e.g., Tris-HCl with detergents like Tween 80)

-

Spectrofluorometer or spectrophotometer

-

Control inhibitors and solvents (e.g., DMSO)

Methodology:

-

Enzyme Preparation:

-

Isolate mitochondria or etioplasts from young, actively growing tissues of a susceptible plant species (e.g., spinach, mustard).

-

Lyse the organelles to release the PPO enzyme.

-

Partially purify the enzyme preparation through centrifugation to remove cellular debris. Determine the total protein concentration of the extract.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of Cinidon-ethyl in an appropriate solvent (e.g., DMSO) to achieve a range of final concentrations for testing.

-

In a microplate or cuvette, combine the assay buffer, a specific amount of the enzyme extract, and the desired concentration of Cinidon-ethyl (or solvent control).

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25-30 °C) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction & Detection:

-

Initiate the enzymatic reaction by adding the substrate, PPGIX, to the mixture.

-

The PPO enzyme will convert PPGIX to Protoporphyrin IX (Proto IX).

-

Monitor the formation of Proto IX over time. This can be done by measuring the increase in fluorescence at its specific excitation/emission wavelengths (approx. 405 nm excitation, 635 nm emission) using a spectrofluorometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Cinidon-ethyl and the control.

-

Determine the percentage of inhibition for each concentration relative to the solvent-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Use this dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This value provides a quantitative measure of the herbicide's potency.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cinidon-ethyl – Wikipedia [de.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. CINIDON-ETHYL | 142891-20-1 [chemnet.com]

- 5. Cinidon-ethyl (Ref: BAS 615H) [sitem.herts.ac.uk]

- 6. 2-Propenoic acid, 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-, ethyl ester, (2Z)- | C19H17Cl2NO4 | CID 5851439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. Cinidon-ethyl | CAS 142891-20-1 | LGC Standards [lgcstandards.com]

- 9. CINIDON-ETHYL | 142891-20-1 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. PubChemLite - Cinidon-ethyl (C19H17Cl2NO4) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Solubility of Cinidon-ethyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinidon-ethyl, a protoporphyrinogen oxidase inhibitor herbicide, in various organic solvents. Understanding the solubility of this active ingredient is crucial for the development of stable formulations, analytical method development, and environmental fate studies. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows for these processes.

Core Data: Solubility of Cinidon-ethyl

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Remarks |

| Acetone | 20 | 213 | High solubility.[1] |

| Acetonitrile | Not Specified | Soluble | Used as a solvent for commercial standards, indicating good solubility. Quantitative limit not specified. |

| General Organic Solvents | 20 | >200 | A general value reported, likely referring to a common polar organic solvent such as acetone. |

Further research is required to establish precise solubility data in other common organic solvents such as methanol, dichloromethane, ethyl acetate, toluene, and hexane.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent. Below is a detailed protocol based on this method, suitable for determining the solubility of cinidon-ethyl in organic solvents.

Protocol: Shake-Flask Method for Determining Solubility of Cinidon-ethyl

1. Principle:

An excess amount of cinidon-ethyl is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of cinidon-ethyl in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

2. Materials and Equipment:

-

Cinidon-ethyl (analytical standard, >99% purity)

-

Organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Vials for sample collection and analysis

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of cinidon-ethyl to a series of glass flasks. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the selected organic solvent into each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C, 30°C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the suspension at a controlled temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of calibration standards of cinidon-ethyl in the same organic solvent.

-

Analyze the filtered supernatant and the calibration standards by HPLC. The mobile phase and column should be chosen to provide good separation and peak shape for cinidon-ethyl.

-

Quantify the concentration of cinidon-ethyl in the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of cinidon-ethyl.

Caption: Workflow for determining the solubility of cinidon-ethyl using the shake-flask method.

This guide provides a foundational understanding of the solubility of cinidon-ethyl in organic solvents. For drug development and formulation, it is highly recommended to conduct detailed solubility studies across a wider range of solvents and temperatures to build a comprehensive solubility profile.

References

Cinidon-ethyl in the Soil Environment: A Technical Examination of its Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinidon-ethyl, a dicarboximide herbicide, is recognized for its post-emergence efficacy against broadleaf weeds. This technical guide provides a comprehensive overview of the current understanding of cinidon-ethyl's fate and behavior in the soil environment, with a specific focus on its degradation products. While cinidon-ethyl is reported to be non-persistent in soil, detailed public data on its complete degradation pathway and the full spectrum of its metabolites remains limited. This document synthesizes available quantitative data, outlines standardized experimental protocols for its study, and presents visual representations of potential degradation pathways and analytical workflows to guide further research and environmental risk assessment.

Introduction

Cinidon-ethyl, with the chemical formula C19H17Cl2NO4, is an organochlorine compound that has been utilized in agriculture for weed control.[1] Understanding its environmental fate, particularly its degradation in soil, is crucial for evaluating its ecological impact and ensuring food safety. The degradation of pesticides in soil is a complex process influenced by a combination of biotic and abiotic factors, including microbial activity, hydrolysis, and photolysis. This guide aims to provide a detailed technical resource on the degradation of cinidon-ethyl in soil, compiling available data and outlining methodologies for its investigation.

Quantitative Data on Cinidon-ethyl Degradation in Soil

Publicly available quantitative data on the degradation of cinidon-ethyl in soil is sparse. The primary available metric is its dissipation time (DT50), which represents the time required for 50% of the initial concentration to degrade.

| Parameter | Value | Conditions | Reference |

| DT50 (Aerobic) | 1.3 days | Laboratory, 20°C | Not specified |

Note: The provided DT50 value indicates that cinidon-ethyl is not persistent in aerobic soil environments. However, this single value lacks detailed context regarding soil type, microbial biomass, and other critical experimental parameters. Further research is needed to establish a comprehensive degradation profile under various soil and environmental conditions.

Putative Degradation Pathways of Cinidon-ethyl in Soil

While specific degradation products of cinidon-ethyl in soil are not extensively documented in publicly accessible literature, a plausible degradation pathway can be postulated based on the chemical structure of the molecule and common metabolic reactions observed for similar herbicides. The primary degradation mechanisms are expected to be hydrolysis of the ethyl ester linkage and cleavage of the imide ring, mediated by soil microorganisms.

References

In-Depth Toxicological Profile of Cinidon-ethyl

For Researchers, Scientists, and Drug Development Professionals

Cinidon-ethyl, a dicarboximide herbicide, is recognized for its post-emergence control of broadleaf weeds. Its toxicological profile, crucial for risk assessment and understanding its potential impact on non-target organisms, reveals a compound with low acute toxicity but concerns regarding chronic effects, including carcinogenicity and reproductive toxicity. This technical guide provides a comprehensive overview of the toxicological data for Cinidon-ethyl, detailing experimental methodologies and visualizing key pathways.

Mammalian Toxicity

The toxicological assessment of Cinidon-ethyl in mammalian species indicates a low potential for acute toxicity via oral, dermal, and inhalation routes. However, repeated exposure in subchronic and chronic studies has identified specific target organs and raised concerns about its long-term effects.

Acute Toxicity

Cinidon-ethyl exhibits low acute toxicity. Studies conducted on various animal models demonstrate a high lethal dose (LD50) and lethal concentration (LC50), suggesting a low risk of acute poisoning from single exposures.

| Endpoint | Species | Route | Value | GHS Classification |

| LD50 | Rat | Oral | > 2,200 mg/kg bw[1] | Not Classified |

| LD50 | Rat | Dermal | > 2,000 mg/kg bw[1] | Not Classified |

| LC50 | Rat | Inhalation (4h) | > 5.3 mg/L[1] | Not Classified |

| Skin Irritation | Rabbit | - | No irritation[1] | Not Classified |

| Eye Irritation | Rabbit | - | No irritation[1] | Not Classified |

| Skin Sensitization | - | - | May cause sensitization[1] | Category 1 |

Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 423) The acute oral toxicity of Cinidon-ethyl is typically determined using the Acute Toxic Class Method (OECD 423).[2][3][4][5][6][7] This method involves a stepwise procedure with the use of a minimum number of animals.

-

Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.[5]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a brief fasting period before administration of the test substance.

-

Dose Administration: A single dose of Cinidon-ethyl, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

-

Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[6]

The following flowchart illustrates the general workflow for an acute oral toxicity study following the OECD 423 guideline.

References

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

The Environmental Journey of Cinidon-ethyl: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and persistence of the herbicide Cinidon-ethyl. It provides a comprehensive overview of its degradation, mobility, and dissipation in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

Cinidon-ethyl is a post-emergence herbicide that is not persistent in soil or water systems.[1] It exhibits low aqueous solubility and is classified as slightly mobile.[1] Degradation occurs through abiotic processes such as hydrolysis and photolysis, as well as through microbial activity in the soil. While not expected to bioaccumulate, it is recognized as moderately toxic to some aquatic organisms and earthworms.[1]

Physicochemical Properties

A fundamental understanding of a pesticide's physicochemical properties is crucial for predicting its environmental behavior.

| Property | Value | Source |

| IUPAC Name | ethyl (2Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)phenyl]prop-2-enoate | [2] |

| Water Solubility | Low | [1] |

| Volatility | Relatively volatile | [1] |

Environmental Fate and Persistence

The following sections detail the degradation, mobility, and dissipation of Cinidon-ethyl in the environment.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. For Cinidon-ethyl, this occurs through hydrolysis, photolysis, and biodegradation.

Table 1: Degradation of Cinidon-ethyl

| Degradation Process | Matrix | Half-life (DT50) | Source |

| Hydrolysis | Water (pH 7) | 0.599 days | [1] |

| Photolysis | Water (pH 7) | 0.794 days | [1] |

| Soil Degradation (Aerobic) | Soil | 1.3 days (typical) | [1] |

| Soil Degradation (Aerobic) | Soil | 15 days (DT90, lab at 20°C) | [1] |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is pH-dependent.

Experimental Protocol: Hydrolysis (OECD 111)

The hydrolysis of Cinidon-ethyl is typically studied following the OECD Guideline 111. This tiered approach involves:

-

Preliminary Test: A sterile aqueous buffer solution of the test substance is prepared at pH 4, 7, and 9 and incubated at 50°C for 5 days in the dark. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 1: If significant hydrolysis occurs, the study proceeds to determine the hydrolysis rate constant and half-life at different temperatures (e.g., 20°C, 25°C) for the pH values where instability was observed.

-

Tier 2: Identification of degradation products is performed if significant degradation occurs.

Samples are collected at various time points and analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and its degradation products.

Experimental workflow for a hydrolysis study (OECD 111).

Photolysis is the degradation of a molecule caused by the absorption of light. In the aquatic environment, this is a significant degradation pathway for many pesticides.

Experimental Protocol: Aqueous Photolysis

A typical aqueous photolysis study involves:

-

Preparation: A solution of Cinidon-ethyl in a sterile buffer (at a relevant environmental pH) is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any abiotic degradation not caused by light.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals.

-

Quantification: The concentration of Cinidon-ethyl and any major photoproducts are determined using an appropriate analytical method like HPLC. The quantum yield and environmental half-life are then calculated.

Microorganisms in the soil play a crucial role in the degradation of many pesticides.

Experimental Protocol: Aerobic Soil Degradation (OECD 307)

The OECD Guideline 307 is followed to assess the rate and route of degradation in soil under aerobic conditions.

-

Soil Selection and Preparation: Representative soil types are collected, sieved, and brought to a specific moisture content and temperature.

-

Application: The test substance, often radiolabelled for easier tracking, is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (temperature and moisture). Volatile degradation products, such as CO2, are trapped.

-

Extraction and Analysis: At various time intervals, soil samples are extracted with appropriate solvents. The extracts are analyzed to quantify the parent compound and its degradation products. The amount of non-extractable residues and mineralized products (e.g., 14CO2) are also determined.

-

Data Analysis: The degradation kinetics (DT50 and DT90) and the degradation pathway are determined.

Experimental workflow for a soil degradation study (OECD 307).

Mobility

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily governed by its adsorption to soil particles.

Table 2: Mobility of Cinidon-ethyl

| Parameter | Value | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | Data not available | Slightly mobile | [1] |

Experimental Protocol: Adsorption/Desorption (OECD 106)

The batch equilibrium method outlined in OECD Guideline 106 is a standard procedure to determine the soil adsorption/desorption characteristics of a chemical.

-

Preliminary Study: A range-finding test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and test concentrations.

-

Adsorption Phase: Soil samples of known weight are equilibrated with aqueous solutions of the test substance at various concentrations. The suspensions are agitated for a predetermined time to reach equilibrium.

-

Analysis of Adsorption: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: The soil from the adsorption phase is resuspended in a fresh solution without the test substance and agitated to determine the amount of the substance that desorbs from the soil.

-

Data Calculation: The adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients are calculated.

References

Cinidon-Ethyl: A Technical Examination of its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinidon-ethyl, a post-emergence herbicide, is utilized for the control of broad-leaved weeds. Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. While effective in its agricultural application, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the known effects of cinidon-ethyl on a range of non-target terrestrial and aquatic organisms, presenting quantitative toxicity data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Cinidon-ethyl has a low aqueous solubility and is not persistent in soil or water systems. It exhibits low mammalian toxicity and is not expected to bioaccumulate. However, it is recognized as being moderately toxic to earthworms and demonstrating higher toxicity to aquatic organisms.[1] In contrast, it is considered relatively non-toxic to honeybees.[1]

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of cinidon-ethyl to various non-target organisms. These values are essential for comparative analysis and risk assessment.

Table 1: Aquatic Organisms

| Organism | Species | Exposure Duration | Endpoint | Value (mg/L) | Classification |

| Fish (Temperate, Acute) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 2.9 | Moderately Toxic |

| Fish (Temperate, Chronic) | Oncorhynchus mykiss (Rainbow Trout) | 21 days | NOEC | 1.0 | - |

| Aquatic Invertebrate (Acute) | Daphnia magna (Water Flea) | 48 hours | EC50 | 8.1 | Moderately Toxic |

| Aquatic Invertebrate (Chronic) | Daphnia magna (Water Flea) | 21 days | NOEC | 0.32 | - |

| Algae | Scenedesmus subspicatus | 72 hours | ErC50 | 0.011 | Very Toxic |

Table 2: Terrestrial Organisms

| Organism | Species | Exposure Duration | Endpoint | Value | Classification |

| Earthworm (Acute) | Eisenia fetida | 14 days | LC50 | 268 mg/kg soil | Moderately Toxic |

| Earthworm (Chronic) | Eisenia fetida | 56 days | NOEC (reproduction) | 21.5 mg/kg soil | - |

| Honeybee (Acute Oral) | Apis mellifera | 48 hours | LD50 | >100 µ g/bee | Relatively Non-toxic |

| Honeybee (Acute Contact) | Apis mellifera | 48 hours | LD50 | >100 µ g/bee | Relatively Non-toxic |

Experimental Protocols

The following sections detail the standardized methodologies, based on OECD guidelines, typically employed to generate the ecotoxicity data presented above.

Aquatic Toxicity Testing

1. Fish, Acute Toxicity Test (Following OECD Guideline 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss).

-

Test Type: Static or semi-static.

-

Exposure Duration: 96 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Conditions: Maintained temperature, photoperiod (e.g., 16h light: 8h dark), and water quality parameters (pH, dissolved oxygen).

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint Calculation: The 96-hour LC50 (the concentration estimated to be lethal to 50% of the test organisms) is calculated using appropriate statistical methods.

2. Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

-

Test Organism: Daphnia magna.

-

Test Type: Static.

-

Exposure Duration: 48 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Conditions: Maintained temperature and photoperiod.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint Calculation: The 48-hour EC50 (the concentration estimated to cause immobilization in 50% of the daphnids) is calculated.

3. Alga, Growth Inhibition Test (Following OECD Guideline 201)

-

Test Organism: Green alga (Scenedesmus subspicatus).

-

Test Type: Static.

-

Exposure Duration: 72 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Conditions: Constant illumination and temperature in a nutrient-rich growth medium.

-

Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

Endpoint Calculation: The 72-hour ErC50 (the concentration estimated to cause a 50% reduction in the growth rate) is calculated.

Terrestrial Toxicity Testing

1. Earthworm, Acute Toxicity Test (Following OECD Guideline 207)

-

Test Organism: Eisenia fetida.

-

Test Medium: Artificial soil.

-

Exposure Duration: 14 days.

-

Test Concentrations: A geometric series of at least five concentrations and a control, mixed into the soil.

-

Test Conditions: Maintained temperature, moisture, and darkness.

-

Observations: Mortality and sublethal effects (e.g., weight change, behavioral abnormalities) are assessed at 7 and 14 days.

-

Endpoint Calculation: The 14-day LC50 is determined.

2. Honeybee, Acute Oral and Contact Toxicity Tests (Following OECD Guidelines 213 and 214)

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Exposure Duration: 48 to 96 hours.

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance at various concentrations.

-

Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.

-

Test Concentrations: A geometric series of at least five doses and a control.

-

Observations: Mortality and any behavioral abnormalities are recorded at specified intervals.

-

Endpoint Calculation: The 48-hour LD50 (the dose estimated to be lethal to 50% of the bees) is calculated for both oral and contact exposure routes.

Signaling Pathways and Experimental Workflows

The primary mode of action of cinidon-ethyl is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). The following diagrams illustrate this pathway and a typical experimental workflow for assessing herbicide toxicity.

Conclusion

This technical guide consolidates the available ecotoxicological data for cinidon-ethyl, providing a clear overview of its effects on a range of non-target organisms. The provided data indicates a higher risk to aquatic ecosystems, particularly algae, compared to terrestrial invertebrates like earthworms and honeybees. The detailed experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the replication and further investigation of these findings. The visualization of the PPO inhibition pathway clarifies the herbicide's mode of action, which leads to cellular damage and organism death. It is imperative for researchers and environmental risk assessors to consider this comprehensive data set when evaluating the potential environmental impact of cinidon-ethyl use in agriculture. Further research into the sublethal effects and the specific downstream signaling consequences of PPO inhibition in diverse non-target species would provide an even more nuanced understanding of its ecological risk profile.

References

An In-depth Technical Guide to the Mode of Action of Protoporphyrinogen IX Oxidase (PPO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the penultimate step in the formation of both chlorophylls and hemes.[1][2] Its inhibition by a diverse class of herbicides leads to a rapid and potent herbicidal effect, making it a key target for weed management strategies. This guide provides a comprehensive overview of the intricate mode of action of PPO inhibitors, detailing the biochemical cascade they trigger, quantitative data on their efficacy, and standardized protocols for their evaluation.

The Tetrapyrrole Biosynthesis Pathway and the Role of PPO

The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in most living organisms, leading to the synthesis of essential molecules like chlorophylls (in plants and algae) and hemes (in plants and animals). Protoporphyrinogen IX oxidase (PPO), also known as Protox, catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3][4] This reaction is a crucial branch point, directing the flow of intermediates towards either chlorophyll or heme synthesis. In plants, two isoforms of PPO exist: one located in the chloroplast (PPO1) and another in the mitochondria (PPO2), both of which can be targets for PPO-inhibiting herbicides.[1]

The Molecular Mechanism of PPO Inhibition

PPO inhibitors are a structurally diverse group of molecules, including diphenyl ethers, N-phenylphthalimides, oxadiazoles, and triazolinones, among others.[4][5] Despite their structural differences, they share a common mode of action: the competitive inhibition of PPO with respect to its substrate, Protogen IX.[2][6]

Upon inhibition of PPO, the biosynthesis pathway is blocked, leading to the accumulation of Protogen IX.[2][3] This excess Protogen IX is no longer confined to the chloroplast and mitochondria and diffuses into the cytoplasm. In the presence of light and oxygen, Protogen IX undergoes a non-enzymatic auto-oxidation to form Proto IX.[3]

Proto IX is a potent photosensitizer.[6] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][5] This singlet oxygen then initiates a cascade of destructive oxidation reactions, primarily targeting the polyunsaturated fatty acids of cell membranes. This process, known as lipid peroxidation, leads to the loss of membrane integrity, causing cellular leakage, disruption of organelle function, and ultimately, rapid cell death.[4][5] The visible symptoms in plants include chlorosis, desiccation, and necrosis, typically appearing within hours of treatment.[5]

Quantitative Analysis of PPO Inhibition

The efficacy of PPO inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are crucial for structure-activity relationship (SAR) studies and the development of new, more potent herbicides.

| Inhibitor | Target Organism/Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |

| Acifluorfen | Yeast mitochondria | Mixed-competitive | - | - | [6] |

| Acifluorfen-methyl | Maize etiochloroplast | Competitive | - | - | [6] |

| Epyrifenacil | Palmer amaranth PPO2 | - | - | <10 | [7][8] |

| Flumioxazin | Palmer amaranth PPO2 | - | - | ~20 | [7][8] |

| Fomesafen | Palmer amaranth PPO2 | - | - | ~50 | [7][8] |

| 2,2'-Diphenyleneiodonium | Yeast PPO | Competitive with O₂ | 67.5 (Ki), 4.1 (Ki) | - | [5][9] |

| 4-Methyl-2,2'-diphenyleneiodonium | Yeast PPO | Competitive with O₂ | 44 (Ki), 1.3 (Ki) | - | [5][9] |

| 6-Methyl-2,2'-diphenyleneiodonium | Yeast PPO | Competitive with O₂ | 22 (Ki), 1.1 (Ki) | - | [5][9] |

| 4-Nitro-2,2'-diphenyleneiodonium | Yeast PPO | Competitive with O₂ | 6.4 (Ki), 0.0012 (Ki) | - | [5][9] |

| Oxyfluorfen | Human PPO | - | - | 13,000 | [1] |

| Oxadiazon | Human PPO | - | - | 2,700 | [1] |

| Lactofen | Human PPO | - | - | 1,400 | [1] |

| Butafenacil | Human PPO | - | - | 1,100 | [1] |

| Saflufenacil | Human PPO | - | - | 1,000 | [1] |

| Fomesafen | Human PPO | - | - | 100 | [1] |

Ki represents the inhibition constant for the initial enzyme-inhibitor complex, while Ki** denotes the constant for the isomerized, more stable complex in slow-binding inhibition.

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Activity Assay

This protocol is adapted from spectrophotometric methods for measuring PPO activity.

Objective: To determine the enzymatic activity of PPO in plant tissue extracts and to assess the inhibitory potential of test compounds.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction buffer: 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol, 5 mM dithiothreitol (DTT)

-

Assay buffer: 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol

-

Substrate: Protoporphyrinogen IX (Protogen IX), freshly prepared

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 630 nm

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay:

-

In a microplate well or cuvette, combine the assay buffer, the enzyme extract, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding Protogen IX to a final concentration of 5-10 µM.

-

Immediately monitor the increase in absorbance at 630 nm (the absorbance maximum of Protoporphyrin IX) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute).

-

Determine the percent inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Quantification of Protoporphyrin IX (Proto IX) Accumulation

This protocol is based on HPLC methods for the quantification of Proto IX in plant tissues.[10][11]

Objective: To measure the amount of Proto IX that accumulates in plant tissues following treatment with a PPO inhibitor.

Materials:

-

Plant material (e.g., leaf discs, seedlings)

-

PPO inhibitor treatment solution

-

Extraction solvent: Acetone:0.1 N NH₄OH (9:1, v/v)

-

HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~625 nm)

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetonitrile and water gradient

-

Protoporphyrin IX standard

Procedure:

-

Treatment:

-

Incubate plant material with the PPO inhibitor solution for a specified period in the dark to allow for Protogen IX accumulation.

-

Expose the treated tissue to light for a defined duration to induce the conversion of Protogen IX to Proto IX.

-

-

Extraction:

-

Homogenize the plant tissue in the extraction solvent.

-

Centrifuge the homogenate and collect the supernatant.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the porphyrins using a suitable gradient of the mobile phase.

-

Detect and quantify Proto IX by comparing the peak area to a standard curve generated with known concentrations of Proto IX.

-

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage.[12]

Objective: To assess the integrity of cell membranes in plant tissues after treatment with a PPO inhibitor.

Materials:

-

Plant material (e.g., leaf discs)

-

PPO inhibitor treatment solution

-

Deionized water

-

Conductivity meter

Procedure:

-

Treatment:

-

Incubate leaf discs in the PPO inhibitor solution under light for various time points.

-

-

Measurement:

-

After treatment, rinse the leaf discs with deionized water to remove surface electrolytes.

-

Place the discs in a known volume of deionized water and measure the initial electrical conductivity of the solution.

-

Boil or freeze-thaw the samples to cause complete electrolyte leakage and measure the final conductivity.

-

-

Data Analysis:

-

Express electrolyte leakage as a percentage of the total conductivity: % Leakage = (Initial Conductivity / Final Conductivity) * 100

-

Mechanisms of Resistance to PPO Inhibitors

The evolution of weed resistance to PPO inhibitors is a growing concern. Two primary mechanisms of resistance have been identified:

-

Target-site resistance (TSR): This involves mutations in the gene encoding the PPO enzyme, which alter the herbicide binding site and reduce the inhibitor's efficacy. A common mutation is the deletion of a glycine residue at position 210 (ΔG210) in the PPO2 enzyme of some weed species.[13]

-

Non-target-site resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism or reduced uptake and translocation.

Conclusion

Protoporphyrinogen IX oxidase inhibitors represent a powerful class of herbicides with a well-defined and rapid mode of action. Their efficacy stems from the inhibition of a key enzyme in a vital biosynthetic pathway, leading to the light-dependent accumulation of a phototoxic intermediate and subsequent catastrophic cell damage. A thorough understanding of their mechanism, coupled with robust quantitative and experimental evaluation, is essential for the development of new and effective PPO inhibitors and for managing the evolution of weed resistance. This guide provides a foundational framework for researchers and professionals engaged in the study and development of this important class of compounds.

References

- 1. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. Kinetics of protoporphyrinogen oxidase inhibition by diphenyleneiodonium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mutation of Protoporphyrinogen IX Oxidase Gene Causes Spotted and Rolled Leaf and Its Overexpression Generates Herbicide Resistance in Rice [mdpi.com]

- 11. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides [pubmed.ncbi.nlm.nih.gov]

- 12. Quinclorac-induced Electrolyte Leakage in Seedling Grasses | Weed Science | Cambridge Core [cambridge.org]

- 13. assaygenie.com [assaygenie.com]

Methodological & Application

Cinidon-ethyl Application in Wheat Crops: A Detailed Guide for Researchers

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Cinidon-ethyl is a post-emergence herbicide belonging to the N-phenylphthalimide class of compounds. It is effective in controlling a range of broadleaf weeds in cereal crops, including wheat. Its mode of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and weed death. This document provides detailed application notes and experimental protocols for the use of cinidon-ethyl in wheat crops, tailored for a scientific audience.

Application Recommendations for Wheat

Cinidon-ethyl is registered for use in winter and spring varieties of both soft and durum wheat.[1] Application should be made post-emergence to actively growing weeds.

Application Timing and Rate

| Crop | Growth Stage for Application | Recommended Rate (g a.i./ha) |

| Winter Wheat (Soft & Durum) | From the 3-leaf stage to the development of the 2nd node | 50 |

| Spring Wheat (Soft & Durum) | From the 3-leaf stage to the development of the 2nd node | 50 |

Note: The application rate of 50 g a.i./ha is a general recommendation. Optimal rates may vary depending on weed species, weed density, environmental conditions, and tank-mix partners. Small-scale trials are recommended to determine the optimal dose for specific conditions.

Weed Control Spectrum

Cinidon-ethyl is effective against a variety of broadleaf weeds. The following table summarizes its efficacy on common weeds found in wheat fields.

| Weed Species | Common Name | Efficacy Level |

| Galium aparine | Cleavers | Excellent |

| Veronica spp. | Speedwell | Good |

| Lamium purpureum | Red Dead-nettle | Good |

| Senecio vulgaris | Common Groundsel | Moderate |

| Raphanus raphanistrum | Wild Radish | Moderate |

| Sinapis arvensis | Charlock Mustard | Moderate |

| Geranium spp. | Crane's-bill | Moderate |

| Epilobium spp. | Willowherb | Good |

Efficacy can be influenced by weed growth stage at the time of application, with smaller, actively growing weeds being more susceptible.

Crop Safety and Phytotoxicity

The selectivity of cinidon-ethyl in wheat is attributed to the crop's ability to metabolize the herbicide more rapidly than susceptible weed species. While generally safe for wheat when applied according to recommendations, transient phytotoxicity can occur under certain conditions.

| Wheat Variety | Application Rate (g a.i./ha) | Application Timing | Visual Injury (%) 1 Week After Application | Yield Impact |

| Soft White Winter Wheat | 92 (1X) | Late Post-emergence | 4 | No significant impact |

| Soft White Winter Wheat | 184 (2X) | Late Post-emergence | 5 | No significant impact |

| Soft Red Winter Wheat | 92 (1X) | Late Post-emergence | 4 | No significant impact |

| Soft Red Winter Wheat | 184 (2X) | Late Post-emergence | 5 | No significant impact |

| Hard White Winter Wheat | 92 (1X) | Late Post-emergence | 4 | No significant impact |

| Hard White Winter Wheat | 184 (2X) | Late Post-emergence | 5 | No significant impact |

| Hard Red Winter Wheat | 92 (1X) | Late Post-emergence | 4 | No significant impact |

| Hard Red Winter Wheat | 184 (2X) | Late Post-emergence | 5 | No significant impact |

Data derived from studies on fenoxaprop-p-ethyl, another herbicide, and presented here as an illustrative example of how phytotoxicity data may be structured. Specific quantitative data for cinidon-ethyl was not available in the search results.

Symptoms of phytotoxicity, if they occur, are typically minor and transient, appearing as leaf speckling or slight stunting, with the crop generally recovering within a few weeks without a significant impact on yield.[2][3][4]

Experimental Protocols

Protocol for In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is designed to determine the inhibitory effect of cinidon-ethyl on PPO activity in vitro.

Materials:

-

Purified or recombinant PPO enzyme

-

Cinidon-ethyl stock solution (in a suitable solvent like DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 200 µM FMN, 0.1% (w/v) Tween 80

-

Substrate: Protoporphyrinogen IX (PPGIX)

-

96-well microplate

-

Microplate reader capable of fluorescence measurement (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

-

Prepare serial dilutions of cinidon-ethyl in the Assay Buffer.

-

In a 96-well microplate, add the PPO enzyme solution to each well.

-

Add the different concentrations of cinidon-ethyl to the respective wells. Include a control with no herbicide.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (PPGIX) to all wells.

-

Immediately measure the fluorescence at 1-minute intervals for 20-30 minutes. The product, protoporphyrin IX (PPIX), is fluorescent.

-

Calculate the rate of reaction for each concentration of cinidon-ethyl.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol for Quantification of Protoporphyrin IX (PPIX) Accumulation in Wheat and Weed Seedlings

This protocol measures the in vivo effect of cinidon-ethyl on the accumulation of PPIX, the product of the PPO enzyme.

Materials:

-

Wheat and susceptible weed seedlings (e.g., Galium aparine)

-

Cinidon-ethyl solution for spraying

-

Acetone

-

0.1% Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Grow wheat and weed seedlings to the 2-3 leaf stage.

-

Treat the seedlings with a solution of cinidon-ethyl at a known concentration. Leave a set of plants untreated as a control.

-

After a specific time (e.g., 24 hours) under light, harvest the leaf tissue from both treated and control plants.

-

Extract the porphyrins by homogenizing the leaf tissue in acetone.

-

Centrifuge the homogenate to pellet the cell debris and collect the supernatant.

-

Analyze the supernatant using HPLC with a fluorescence detector.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate PPIX from other pigments.

-

Fluorescence Detection: Excitation at ~405 nm and emission at ~635 nm.

-

-

Quantify the PPIX peak area and compare the levels in treated versus control plants.

Protocol for Assessing Cinidon-ethyl Metabolism in Wheat

This protocol outlines a general procedure for studying the metabolism of cinidon-ethyl in wheat, which is key to its selectivity.

Materials:

-

Wheat seedlings

-

Radiolabeled ([¹⁴C]) cinidon-ethyl (if available for quantitative studies) or non-labeled cinidon-ethyl

-

Acetonitrile

-

Water

-

Formic acid

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Solid-Phase Extraction (SPE) cartridges for cleanup

Procedure:

-

Treat wheat seedlings with cinidon-ethyl solution.

-

Harvest plant tissue at various time points after treatment (e.g., 6, 24, 48 hours).

-

Homogenize the plant tissue in an extraction solvent (e.g., acetonitrile/water).

-

Centrifuge the homogenate and collect the supernatant.

-

Perform a cleanup step using SPE to remove interfering compounds.

-

Analyze the cleaned extract using LC-MS/MS to identify and quantify cinidon-ethyl and its potential metabolites.

-

LC Separation: Use a C18 column with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS Detection: Operate the mass spectrometer in a mode that allows for the detection of the parent cinidon-ethyl molecule and its predicted metabolites (e.g., through hydrolysis or conjugation).

-

-

Compare the metabolic profile over time to determine the rate of cinidon-ethyl degradation in wheat.

Visualizations

Caption: Signaling pathway of cinidon-ethyl as a PPO inhibitor.

Caption: Workflow for evaluating cinidon-ethyl in wheat.

References

- 1. mdpi.com [mdpi.com]

- 2. Cinidon-ethyl (Ref: BAS 615H) [sitem.herts.ac.uk]

- 3. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS [mdpi.com]

- 4. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Analytical Methods for the Detection of Cinidon-ethyl Residue

Introduction